molecular formula C7H6N4O B016390 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE CAS No. 5424-06-6

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Cat. No.: B016390
CAS No.: 5424-06-6
M. Wt: 164.16 g/mol
InChI Key: BBRWGJRKAHEZBG-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine 1-oxide is a heterocyclic compound with a molecular formula of C7H6N4O It is part of the benzotriazine family, which is known for its diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzotriazin-3-amine 1-oxide can be synthesized through several methods. One common method involves the diazotization of 2-aminobenzamides followed by cyclization. This process typically requires stable diazonium salts and can be carried out under mild conditions . Another method involves the oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones using peracids .

Industrial Production Methods

Industrial production of 1,2,4-Benzotriazin-3-amine 1-oxide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation and nitrous acid for cyclization reactions. The conditions for these reactions are typically mild, often carried out at room temperature .

Major Products

The major products formed from these reactions include various substituted benzotriazines and benzotriazine dioxides, which have significant applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

1,2,4-Benzotriazin-3-amine 1-oxide can be compared with other benzotriazine derivatives:

Properties

IUPAC Name

1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRWGJRKAHEZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202590
Record name 3-Amino-1,2,4-benzotriazine-1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-06-6
Record name 1,2,4-Benzotriazin-3-amine, 1-oxide
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Record name 5424-06-6
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Record name 3-Amino-1,2,4-benzotriazine-1-oxide
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Record name 1,2,4-benzotriazin-3-amine 1-oxide
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Synthesis routes and methods

Procedure details

A mixture of 10 g 2-nitroaniline and 20 g cyanamide is heated for 5 min to 100° C., cooled, mixed with 25 ml conc. hydrochloric acid and carefully heated to 70° C. After subsidence of the vigorous reaction, one cools to room temp., adds dropwise thereto 50 ml semiconce. caustic soda lye, heats for 30 min to 100° C., cools, filters and washes the precipitate with hot glacial acetic acid. There remain 9.1 g of title compound (78% of theory) of the m.p. 272°-274° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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